molecular formula C19H18N4O4S2 B2807224 4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 361481-85-8

4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B2807224
CAS RN: 361481-85-8
M. Wt: 430.5
InChI Key: YBSWUESUOHVIAL-UHFFFAOYSA-N
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Description

The compound “4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a morpholinosulfonyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Pharmacokinetics and Oral Bioavailability Enhancement

Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a structurally related beta3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys. They found that modifications to the molecule, including morpholine derivatives, significantly improved oral bioavailability in monkeys. This study provides insights into the pharmacokinetic properties and the potential of such compounds for improved drug delivery systems (Stearns et al., 2002).

Anticancer and Kinase Inhibitory Activities

Fallah-Tafti et al. (2011) synthesized and evaluated a series of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including structures similar to the queried compound, for Src kinase inhibitory activities and anticancer properties. Their findings highlight the potential of these compounds in developing new anticancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial and Antiurease Activities

Bektaş et al. (2012) explored the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus, demonstrating the utility of these compounds in antimicrobial applications. This research underscores the versatility of morpholine derivatives in addressing various biological targets (Bektaş et al., 2012).

Synthesis and Biological Activity of Heterocyclic Compounds

Demchenko et al. (2015) reported on the synthesis and biological activity of new thiazolo[4,5-d]pyridazin-4(5H)-ones, compounds with morpholine components, highlighting their analgesic and anti-inflammatory activities. This indicates the potential of such derivatives in the development of new pharmacological agents (Demchenko et al., 2015).

Antifatigue Effects

Wu et al. (2014) synthesized benzamide derivatives including morpholine and investigated their anti-fatigue effects, demonstrating the potential of these compounds in enhancing physical endurance (Wu et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide an accurate safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use in pharmaceuticals or materials science .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)14-5-7-20-8-6-14)15-1-3-16(4-2-15)29(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSWUESUOHVIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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